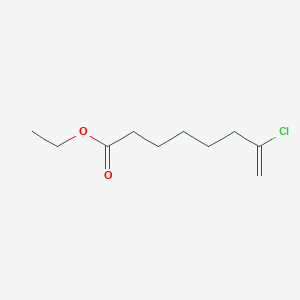

Ethyl 7-chloro-7-octenoate

描述

Contextualization within the Class of Halogenated Unsaturated Esters

Halogenated unsaturated esters are a class of organic compounds characterized by the presence of at least one halogen atom (fluorine, chlorine, bromine, or iodine) and a carbon-carbon double or triple bond within their structure, in addition to an ester functional group. google.comgoogle.com These features impart a unique reactivity to the molecules, making them valuable intermediates in a variety of chemical transformations. The presence of both a halogen and an unsaturation site allows for a range of selective reactions, such as nucleophilic substitution, cross-coupling reactions, and additions to the double bond. nih.gov This dual functionality is a key reason for their utility in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. google.com

Ethyl 7-chloro-7-octenoate fits squarely within this class, possessing a chlorine atom at the 7-position and a carbon-carbon double bond between the 7th and 8th carbon atoms, along with an ethyl ester group. Its specific structure offers a platform for investigating the interplay between these functional groups and for developing novel synthetic methodologies.

Structural Characteristics and Chemical Functional Groups

The molecular structure of this compound consists of an eight-carbon chain. An ethyl ester group (-COOCH2CH3) is located at one end of the chain (C1). A chlorine atom and a double bond are present at the other end, specifically at the C7 position, forming a vinyl chloride moiety. bldpharm.comsigmaaldrich.com

The key functional groups present in this compound are:

Ethyl Ester: This group is known for its role in reactions such as hydrolysis, transesterification, and reduction.

Alkene (vinylic chloride): The carbon-carbon double bond is a site of unsaturation, making the molecule susceptible to addition reactions. The presence of the chlorine atom on the double bond influences its reactivity.

Organochloride: The chlorine atom introduces polarity and can act as a leaving group in nucleophilic substitution reactions.

The combination of these functional groups in a single molecule allows for a diverse range of chemical transformations, making it a versatile tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 485320-22-7 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C10H17ClO2 bldpharm.com |

| Molecular Weight | 204.69 g/mol bldpharm.com |

| Appearance | Yellow oil sigmaaldrich.com |

| Purity | Typically ≥95% crysdotllc.com |

Rationale for Academic Investigation of this compound

The academic interest in this compound stems primarily from its potential as a synthetic intermediate. The presence of multiple reactive sites allows for its use in the construction of complex molecular architectures. For instance, the vinyl chloride moiety can participate in various cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Furthermore, the study of such molecules contributes to a deeper understanding of reaction mechanisms and the influence of different functional groups on chemical reactivity. The synthesis of this compound itself can be a subject of investigation, with researchers aiming to develop more efficient and stereoselective synthetic routes.

Overview of Key Research Areas and Challenges

Research involving this compound and related compounds generally falls into the following areas:

Synthetic Methodology Development: A significant area of research is the exploration of new and improved methods for the synthesis of halogenated unsaturated esters. tandfonline.comasianpubs.org This includes the development of catalytic systems that can achieve high yields and stereoselectivity.

Application in Total Synthesis: These compounds are valuable starting materials or intermediates in the total synthesis of natural products and other complex target molecules.

Investigation of Reaction Mechanisms: The unique electronic and steric properties of molecules like this compound provide opportunities to study the mechanisms of various organic reactions in detail.

A key challenge in working with such compounds is achieving regioselectivity and stereoselectivity in their reactions. The presence of multiple reactive sites means that careful control of reaction conditions is often necessary to obtain the desired product. Another challenge lies in the development of environmentally benign synthetic methods that avoid the use of hazardous reagents and solvents.

Structure

3D Structure

属性

IUPAC Name |

ethyl 7-chlorooct-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRZSMVKWXYJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641091 | |

| Record name | Ethyl 7-chlorooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-22-7 | |

| Record name | Ethyl 7-chlorooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Chloro 7 Octenoate

Reactivity of the Ester Functional Group

The ester functional group in ethyl 7-chloro-7-octenoate is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis and can be used to convert the ester into a variety of other functional groups.

Hydrolysis Mechanisms (Acidic and Basic Catalysis)

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 7-chloro-7-octenoic acid. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This step forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming 7-chloro-7-octenoic acid. The acid is then deprotonated by the basic conditions to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.

| Condition | Catalyst | Key Intermediate | Products | Reversibility |

| Acidic | H₃O⁺ | Protonated Carbonyl | 7-chloro-7-octenoic acid, Ethanol | Reversible |

| Basic | OH⁻ | Tetrahedral Alkoxide | 7-chloro-7-octenoate salt, Ethanol | Irreversible |

Reduction Pathways to Alcohols and Ethers

The ester group of this compound can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol, 7-chloro-7-octen-1-ol. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Further reduction to an ether is not a direct pathway from the ester. However, the resulting primary alcohol from the initial reduction can be converted to an ether through subsequent reactions, such as the Williamson ether synthesis.

Transesterification Kinetics and Equilibria

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, reaction with an alcohol such as methanol (B129727) would lead to the formation of mthis compound and ethanol. This is an equilibrium-controlled process. The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) as it is formed. The kinetics of transesterification are influenced by factors such as the nature of the alcohol, the catalyst used, temperature, and the steric hindrance around the ester carbonyl group.

Reactivity of the Vinylic Chloride Moiety

The vinylic chloride group in this compound, where a chlorine atom is attached to a double-bonded carbon, exhibits reactivity that is distinct from that of alkyl chlorides.

Nucleophilic Substitution at sp²-Hybridized Carbon

Nucleophilic substitution at an sp²-hybridized carbon, as found in vinylic chlorides, is generally difficult under standard Sₙ1 and Sₙ2 conditions. The C-Cl bond is stronger than in alkyl halides due to the increased s-character of the carbon orbital and potential resonance interaction of the chlorine lone pairs with the π-system. Consequently, reactions often require harsh conditions or proceed through alternative mechanisms.

One such pathway is the addition-elimination mechanism , which is favored by the presence of electron-withdrawing groups on the double bond. A nucleophile adds to the double bond to form a carbanionic intermediate, which then eliminates the chloride ion to yield the substituted product. Another possibility is the elimination-addition mechanism , which involves the formation of a highly reactive alkyne intermediate through the elimination of HCl, followed by the addition of a nucleophile.

| Mechanism | Key Intermediate | Stereochemistry | Conditions |

| Addition-Elimination | Carbanion | Retention or loss of stereochemistry | Strong nucleophile, electron-withdrawing groups |

| Elimination-Addition | Alkyne | Not applicable | Very strong base |

Elimination Reactions and Aromatic Ring Formation

Vinylic halides can undergo elimination reactions in the presence of a strong base to form alkynes. britannica.comfiveable.me For this compound, treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to the formation of an alkyne through the elimination of HCl. britannica.comfiveable.me

While the structure of this compound does not lend itself to direct intramolecular cyclization to form a simple aromatic ring, under specific reaction conditions involving other reagents, the functional groups could be manipulated to participate in the construction of an aromatic system. However, this would involve a multi-step synthetic sequence rather than a direct elimination reaction leading to aromatization.

Electrophilic Attack and Addition Reactions

The double bond in this compound is susceptible to electrophilic attack. However, the chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which deactivates the double bond towards electrophiles compared to a simple alkene. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the double bond (+M effect). While the inductive effect generally dominates, making vinyl chlorides less reactive than alkenes in electrophilic additions, these reactions can still occur, often requiring more forcing conditions.

An electrophilic attack on the double bond will lead to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. The attack of an electrophile (E+) can occur at either C7 or C8.

Attack at C8: This would place the positive charge on C7, adjacent to the chlorine atom. This carbocation is stabilized by the resonance donation from the chlorine's lone pairs, despite the inductive withdrawal.

Attack at C7: This would place the positive charge on C8, which is a primary carbocation and therefore less stable.

Consequently, electrophilic additions to this compound are expected to follow Markovnikov's rule, with the electrophile adding to the C8 position to form the more stable α-chloro carbocation.

Reactivity of the Carbon-Carbon Double Bond

The vinyl chloride functionality is the primary site of reactivity in this compound, undergoing a variety of reactions typical of this class of compounds.

Hydrogenation: The catalytic hydrogenation of vinyl chlorides can be achieved using various catalysts, such as palladium on carbon (Pd/C). nih.govmdpi.com The reaction involves the addition of two hydrogen atoms across the double bond to yield the corresponding saturated chloroalkane, Ethyl 7-chlorooctanoate. The process is typically carried out under a hydrogen atmosphere. nih.gov

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to vinyl chlorides proceeds via a cyclic halonium ion intermediate. lasalle.edu The reaction is stereospecific, resulting in anti-addition of the two halogen atoms. For this compound, this would lead to the formation of Ethyl 7,8-dihalo-7-chlorooctanoate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to vinyl chlorides follows an electrophilic addition mechanism. youtube.comlibretexts.org The proton acts as the initial electrophile, adding to the carbon atom that results in the more stable carbocation. gauthmath.com As discussed, for this compound, the proton will add to C8, leading to the formation of a gem-dihaloalkane, Ethyl 7,7-dihalooctanoate, in accordance with Markovnikov's rule. wikipedia.org

A summary of expected electrophilic addition products is presented in the table below.

| Reagent | Catalyst | Expected Major Product |

| H₂ | Pd/C | Ethyl 7-chlorooctanoate |

| Cl₂ | - | Ethyl 7,7,8-trichlorooctanoate |

| HBr | - | Ethyl 7-bromo-7-chlorooctanoate |

The double bond of this compound can undergo radical addition reactions. In the presence of a radical initiator, it can polymerize in a manner similar to vinyl chloride monomer. ausetute.com.auyoutube.com The process involves three main steps: initiation, propagation, and termination. youtube.commsu.edu

Initiation: A radical initiator (e.g., a peroxide) generates a free radical, which then adds to the double bond of this compound, forming a new carbon-centered radical.

Propagation: The newly formed radical adds to another molecule of this compound, extending the polymer chain. This process repeats, leading to the formation of a long polymer chain.

Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation of two radical chains.

The resulting polymer would have a structure analogous to polyvinyl chloride (PVC), but with ethyl ester side chains.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this class of reactions. wikipedia.orgyoutube.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.orgmasterorganicchemistry.com

Vinyl chlorides, such as the double bond in this compound, are generally considered poor dienophiles for normal demand Diels-Alder reactions. The chlorine atom's electron-withdrawing inductive effect makes the double bond electron-deficient, which is a favorable characteristic for a dienophile. However, this effect is often not strong enough to significantly activate the double bond for efficient reaction with common dienes. Furthermore, the potential for steric hindrance from the rest of the molecule could also impede the reaction. Therefore, this compound is not expected to be a highly reactive dienophile in Diels-Alder reactions under standard conditions.

The double bond in this compound can be susceptible to oxidation. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) would be expected to yield a diol, Ethyl 7-chloro-7,8-dihydroxyoctanoate, through a syn-addition mechanism involving a cyclic manganate (B1198562) ester intermediate. hydrosilintl.com

The atmospheric oxidation of unsaturated esters can be initiated by radicals such as hydroxyl (OH) or chlorine (Cl) atoms. rsc.orgcopernicus.org In the case of Cl-initiated oxidation, the chlorine atom can add to the double bond or abstract a hydrogen atom from the alkyl chain. Given the presence of the double bond, addition is a likely pathway, leading to the formation of a chloroalkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions in the atmosphere. The ester group itself can also be a site of reactivity, particularly for H-atom abstraction at the carbon adjacent to the ether oxygen. rsc.org

Reaction Mechanisms under Specific Catalytic Conditions

The reactivity of the vinyl chloride group in this compound can be significantly enhanced and controlled through the use of transition metal catalysts. rsc.orgwikipedia.org

Cross-Coupling Reactions: Vinyl chlorides are valuable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govwikipedia.org These reactions allow for the formation of new carbon-carbon bonds at the C7 position. For example, in a Suzuki coupling, a palladium catalyst would facilitate the reaction of this compound with an organoboron compound. The general mechanism involves an oxidative addition of the vinyl chloride to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Catalytic Dechlorination/Hydrogenation: The chlorine atom can be removed under certain catalytic conditions. For instance, catalytic hydrodechlorination can be achieved using a transition metal catalyst, such as rhodium or zirconium, in the presence of a hydrogen donor. rsc.orgresearchgate.net This process would convert the vinyl chloride moiety into an alkene, yielding Ethyl 7-octenoate.

The table below summarizes some potential catalytic transformations of this compound.

| Reaction Type | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Ethyl 7-aryl(or vinyl)-7-octenoate |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Ethyl 7-substituted-7-octenoate |

| Hydrodechlorination | Rh or Zr complex / H₂ donor | Ethyl 7-octenoate |

Lack of Publicly Available Research Hinders Analysis of this compound's Catalytic Chemistry

The requested article, intended to focus on the "," with specific subsections on "Ligand-Accelerated Catalysis" and "Metal-Ligand Cooperativity in Transformations," cannot be generated due to the absence of foundational research in these areas.

Searches for the compound primarily yield basic chemical identifiers and patents related to the synthesis of similar, but distinct, molecules such as ethyl 7-chloro-2-oxoheptanoate. While general principles of ligand-accelerated catalysis and metal-ligand cooperativity are well-established in the broader field of chemistry, their specific application and mechanistic investigation with respect to this compound have not been documented in accessible scientific literature.

Consequently, the creation of an authoritative and scientifically accurate article adhering to the requested outline is not feasible at this time. The absence of detailed research findings, including data tables and mechanistic discussions, on this particular compound prevents a meaningful exploration of the specified topics. Further empirical research and publication in peer-reviewed journals would be necessary to provide the information required to construct the requested article.

Advanced Analytical Characterization Techniques in Research on Ethyl 7 Chloro 7 Octenoate

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion peak (M⁺) for Ethyl 7-chloro-7-octenoate would be observed at two m/z values due to the natural isotopic abundance of chlorine: one for the ³⁵Cl isotope (at m/z 204) and a smaller peak for the ³⁷Cl isotope (at m/z 206), with a characteristic M:(M+2) intensity ratio of approximately 3:1.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment at m/z 159/161. Another typical fragmentation is the McLafferty rearrangement, which would lead to a characteristic fragment ion. Alpha-cleavage adjacent to the carbonyl group could also occur. The fragmentation pattern would also likely show peaks corresponding to the loss of a chlorine atom (M-35/37) or the loss of HCl (M-36).

| Predicted Key Fragments in EI-MS of this compound | |

| Fragment Ion | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | 204 |

| [M+2]⁺ | 206 |

| [M - OC₂H₅]⁺ | 159 |

| [M - Cl]⁺ | 169 |

| [M - HCl]⁺ | 168 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₇ClO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass of the molecular ion [C₁₀H₁₇³⁵ClO₂]⁺ is 204.0917 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition, serving as a definitive piece of evidence for its identity.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation of molecules. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

In the analysis of this compound, MS/MS is instrumental for confirming its molecular structure. The molecule would first be ionized, and the resulting molecular ion (or a prominent fragment ion) is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. These product ions are then analyzed in a second mass analyzer. The specific fragmentation pathways are dictated by the compound's structure, including the ethyl ester group, the alkyl chain, and the vinyl chloride moiety.

Detailed Research Findings: While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pattern can be predicted based on established principles of mass spectrometry for similar aliphatic esters and chlorinated compounds. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, resulting in the formation of a stable acylium ion.

Loss of an ethyl radical (·C₂H₅): Cleavage of the ethyl group from the ester.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral ethylene (B1197577) molecule.

Cleavage along the alkyl chain: Producing a series of fragment ions separated by 14 Da (CH₂).

Loss of hydrogen chloride (HCl): A characteristic fragmentation for chlorinated compounds, which can help confirm the presence of chlorine.

Isotopic Pattern: The presence of chlorine would be readily identifiable by the characteristic M/M+2 isotopic pattern in a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

These fragmentation patterns provide unambiguous structural information, confirming the identity of this compound.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss (Da) | Resulting Product Ion (m/z) | Structural Information Gained |

|---|---|---|---|---|

| [M]+• | Loss of Ethoxy Radical | 45 (·OC₂H₅) | [M-45]+ | Confirms Ethyl Ester Moiety |

| [M]+• | Loss of Ethyl Radical | 29 (·C₂H₅) | [M-29]+ | Confirms Ethyl Ester Moiety |

| [M]+• | Loss of HCl | 36 (HCl) | [M-36]+• | Indicates Presence of Chlorine |

| [M]+• | Alpha-cleavage to Carbonyl | Variable | Fragment ions | Information on Alkyl Chain |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): This technique is well-suited for compounds that are volatile and thermally stable, such as this compound. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen). The sample is vaporized and swept onto a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as 5% phenyl-polydimethylsiloxane, is often effective. ijpsr.com Detectors like the Flame Ionization Detector (FID) provide general sensitivity, while an Electron Capture Detector (ECD) would offer very high sensitivity due to the presence of the electronegative chlorine atom. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase to separate components of a mixture. argus-analysen.de It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reversed-phase HPLC method would be most common. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Separation occurs based on the analyte's hydrophobicity. Detection is typically achieved using an ultraviolet (UV) detector, although the ester chromophore provides only weak UV absorbance at low wavelengths.

Table 2: Typical Chromatographic Conditions for this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase (Column) | 5% Phenyl-polydimethylsiloxane (e.g., ZB-5MS) ijpsr.com | Octadecylsilane (C18) |

| Mobile Phase | Inert Gas (e.g., Helium) | Acetonitrile/Water Gradient |

| Detector | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometer (MS) | Ultraviolet (UV), Refractive Index (RI), Mass Spectrometer (MS) |

| Principle of Separation | Volatility and Polarity | Hydrophobicity (Partitioning) |

Advanced Chromatographic Coupled Systems (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced analytical power. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a definitive tool for the identification and quantification of volatile and semi-volatile compounds. oup.comcreative-proteomics.com As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. argus-analysen.de This provides two key pieces of information for identification: the retention time from the GC and the mass spectrum from the MS. A GC-MS method was developed for determining related genotoxic impurities, highlighting its suitability for this class of compounds. ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. alwsci.comgentechscientific.com It is particularly advantageous for analyzing compounds that are not amenable to GC. alwsci.com For this compound, LC-MS could be used to confirm the molecular weight and provide structural information, especially when coupled with tandem mass spectrometry (LC-MS/MS).

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate macromolecules based on their size in solution. wikipedia.org It is not used for the analysis of small molecules like this compound itself. Instead, GPC is the primary technique for characterizing polymers that could be synthesized from this monomer. researchgate.neteag.com

Given that this compound contains a vinyl chloride-like functional group, it has the potential to undergo polymerization. If such a polymer were synthesized, GPC would be essential for determining its key properties:

Molecular Weight Averages: Number average molecular weight (Mn) and weight average molecular weight (Mw). selectscience.net

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. selectscience.net

The polymer would be dissolved in a suitable solvent (e.g., tetrahydrofuran) and passed through a column packed with porous gel beads. Larger polymer chains elute faster because they are excluded from the pores, while smaller chains take a longer path through the pores and elute later. researchgate.netselectscience.net

Table 3: GPC Parameters for Characterization of a Polymer from this compound

| Parameter | Typical Setting | Information Obtained |

|---|---|---|

| Mobile Phase | Tetrahydrofuran (THF) | Solubilizes the polymer for analysis. |

| Stationary Phase | Porous Polystyrene-Divinylbenzene Gel | Separates polymer chains based on size. researchgate.net |

| Detector | Differential Refractometer (DRI) | Measures polymer concentration as it elutes. |

| Calibration | Polystyrene Standards | Correlates elution time with molecular weight. selectscience.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a given analytical method. mdpi.com This can be done to increase volatility for GC analysis or to add a chromophore for UV detection in HPLC. mdpi.comnih.gov

For a compound like this compound, which is already suitable for GC-MS analysis, derivatization is often employed to enhance sensitivity for trace-level analysis, particularly when it is considered a potential genotoxic impurity. Alkylating agents, including alkyl halides, can be derivatized to improve their ionization efficiency and detectability in LC-MS/MS. nih.gov

A viable strategy involves reacting the compound with a nucleophilic reagent that introduces a permanently charged group or a group that is easily ionized. For example, reacting an alkyl halide with a tertiary amine like 4-dimethylaminopyridine (B28879) (DMAP) creates a quaternary ammonium (B1175870) salt. nih.gov This positively charged derivative exhibits excellent response in electrospray ionization mass spectrometry (ESI-MS), allowing for highly sensitive detection at trace levels. nih.gov This approach transforms the analytical challenge from detecting a neutral, moderately volatile compound to detecting a non-volatile, charged species with a much stronger and more specific MS signal.

Table 4: Potential Derivatization Strategy for this compound

| Objective | Reagent | Reaction | Analytical Technique | Advantage |

|---|---|---|---|---|

| Enhance MS Sensitivity | 4-Dimethylaminopyridine (DMAP) | Nucleophilic substitution at the vinyl chloride | LC-MS/MS | Creates a charged derivative with high ionization efficiency, enabling ultra-trace quantification. nih.gov |

Applications and Advanced Research Trajectories of Ethyl 7 Chloro 7 Octenoate

Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in Ethyl 7-chloro-7-octenoate makes it a valuable intermediate in the synthesis of a wide array of chemical products. The ester can be hydrolyzed or transesterified, while the vinyl chloride group can participate in various coupling and substitution reactions, opening pathways to diverse molecular architectures.

While direct application of this compound in final drug structures is not widely documented, its utility as a precursor for pharmaceutical intermediates is significant. Chlorinated esters and their derivatives are crucial components in the synthesis of complex bioactive molecules. google.com For instance, structurally related compounds like methyl (R)-8-chloro-6-hydroxyoctanoate and ethyl (R)-8-chloro-6-hydroxy octanoate (B1194180) serve as key intermediates in the synthesis of α-lipoic acid, a compound with therapeutic uses. rsc.org The reactivity of the chlorine atom allows for its substitution to introduce other functional groups necessary for biological activity. rsc.org The ester group also provides a handle for modifications, such as conversion to a carboxylic acid or an amide, which are common functionalities in pharmaceutical agents. The preparation of compounds like ethyl 7-chloro-2-oxoheptanoate underscores the role of such chlorinated esters as intermediates in the pharmaceutical industry. google.com

In the field of agrochemicals, chlorinated fatty acids and their esters are recognized as important precursors. The parent compound, 7-chloro-7-octenoic acid, is noted for its role as an intermediate in the synthesis of agrochemicals, where the chlorine atom enhances the molecule's reactivity. This enhanced reactivity is desirable for creating new compounds with potential herbicidal or fungicidal properties. this compound, as the ethyl ester, functions as a protected form of the carboxylic acid, facilitating its use in various synthetic steps where the free acid might interfere. The octanoate backbone itself is a structural motif found in some biopesticides; for example, sucrose (B13894) octanoate, synthesized from ethyl octanoate, has demonstrated insecticidal properties. researchgate.net This suggests that derivatives of octenoic acid, like this compound, are valuable platforms for developing new active ingredients in crop protection.

The synthesis of specialty and fine chemicals relies on versatile and reactive building blocks, a role for which this compound is well-suited. Fine chemicals are pure, single substances produced in limited quantities for specific applications, and intermediates like this compound are essential for their production. The dual functionality of this compound allows for stepwise or orthogonal chemical modifications, enabling the construction of complex target molecules. For example, similar chlorinated esters are used as intermediates in the manufacturing of various fine and specialty chemicals. Its classification as an organic building block with alkenyl and ester functionalities highlights its role in synthetic chemistry. bldpharm.com

Table 1: Applications of this compound and Related Compounds in Synthesis

| Application Area | Compound/Class | Relevant Functional Groups | Target Molecules/Derivatives | Source |

|---|---|---|---|---|

| Pharmaceuticals | Ethyl (R)-8-chloro-6-hydroxy octanoate | Chloro, Ester, Hydroxyl | α-Lipoic Acid Intermediates | rsc.org |

| Ethyl 7-chloro-2-oxoheptanoate | Chloro, Ester, Ketone | Pharmaceutical Intermediates | google.com | |

| Chloromethyl 7-chloro-octanoate | Chloro, Ester | Complex Pharmaceutical Molecules | ||

| Agrochemicals | 7-Chloro-7-octenoic acid | Chloro, Carboxylic Acid | Herbicides, Fungicides | |

| Ethyl octanoate (related precursor) | Ester | Sucrose octanoate (Insecticide) | researchgate.net | |

| Fine Chemicals | 7-Chloro-7-octenoic acid | Chloro, Carboxylic Acid | General Fine Chemical Precursors | |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chloro, Ester, Ketone | Specialty Chemical Intermediates |

Polymer Chemistry and Materials Science

The presence of a polymerizable vinyl group suggests that this compound holds considerable potential in materials science. Functional monomers are critical for creating polymers with tailored properties, and this compound could introduce both a flexible spacer (the hexanoate (B1226103) chain) and a reactive site (the chloro group) into a polymer backbone.

The homopolymerization of this compound would result in a polymer with a repeating unit containing a pendant chlorinated ester side chain. While specific studies on the homopolymerization of this exact monomer are not prominent, the vinyl chloride functionality is known to be polymerizable. The resulting polymer, poly(this compound), would be a functional material where the side chains offer sites for post-polymerization modification. This approach is a key strategy in materials science for creating polymers with complex architectures and functionalities that are difficult to achieve directly from a single monomer. Research into the polymerization of other functional monomers, such as those with halogen groups, provides a basis for exploring this potential. rsc.org

A more immediate and versatile application for this compound in polymer chemistry is its use as a co-monomer. By copolymerizing it with other standard monomers (e.g., acrylates, styrenes, or other vinyl compounds), its unique properties can be incorporated into the resulting material. Even in small amounts, it can introduce reactive chlorine atoms along the polymer chain. These atoms can serve as handles for subsequent chemical reactions, such as nucleophilic substitutions, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. This technique is used to fine-tune polymer properties for specific applications. researchgate.net For instance, research on the copolymerization of α-chloro-ε-caprolactone demonstrates how chlorinated monomers are used to create functional polyesters that can be modified after polymerization. researchgate.net The incorporation of this compound could similarly be used to alter surface properties, solubility, or thermal characteristics of a base polymer.

Table 2: Potential Polymerization Applications of this compound

| Polymerization Type | Functional Group Involved | Potential Polymer Structure | Potential Properties and Applications | Supporting Rationale |

|---|---|---|---|---|

| Homopolymerization | Vinyl chloride | Poly(this compound) | Functional polymer with reactive pendant groups for post-polymerization modification. | rsc.org |

| Copolymerization | Vinyl chloride | Random or block copolymer with other vinyl monomers. | Tailoring material properties such as polarity, adhesion, and reactivity. Creates a backbone with sites for grafting or functionalization. | researchgate.netsmolecule.com |

Intermediates in the Synthesis of Biologically Active Compounds

Halogenated esters are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This compound and its close structural analogs serve as key starting materials for multi-step syntheses. A prominent example is the synthesis of α-lipoic acid, a vital antioxidant involved in aerobic metabolism. google.comrsc.org

The synthesis of α-lipoic acid has been achieved through various routes starting from chlorinated C8 esters. rsc.org One established pathway involves the reduction of an alkyl 8-chloro-6-ketooctanoate to the corresponding alkyl 8-chloro-6-hydroxyoctanoate. google.comthieme-connect.comcitedrive.com This chiral alcohol is a crucial intermediate. It is subsequently converted into a 6,8-dichloro-octanoate, which then reacts with a disulfide source to form the dithiolane ring characteristic of α-lipoic acid. google.comrsc.org

The table below outlines a representative synthetic pathway where a chloro-octanoate derivative is used to produce the key intermediate for α-lipoic acid.

| Starting Material/Intermediate | Reagent/Enzyme | Product | Biological Relevance of Final Product |

| Alkyl 8-chloro-6-ketooctanoate | Ketoreductase HGD-1 / Sodium Borohydride (B1222165) | Alkyl 8-chloro-6-hydroxyoctanoate | Intermediate for α-lipoic acid synthesis. google.comthieme-connect.com |

| Alkyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride | Alkyl 6,8-dichlorooctanoate | Precursor to the dithiolane ring. google.com |

| Alkyl 6,8-dichlorooctanoate | Alkali metal disulfide | α-Lipoic acid alkyl ester | Ester form of α-lipoic acid. google.com |

| α-Lipoic acid alkyl ester | Saponification (hydrolysis) | α-Lipoic acid | Antioxidant, coenzyme in metabolic pathways. google.comrsc.org |

This demonstrates the strategic importance of chloro-octanoic esters as foundational building blocks for accessing complex and therapeutically relevant molecules.

Research on Enzymatic Substrates and Related Biochemical Processes

The structure of this compound makes it a potential substrate for several classes of enzymes, particularly esterases and reductases, which are widely used in biocatalysis for their high selectivity.

Esterases are enzymes that catalyze the hydrolysis of ester bonds. Research has shown that a wide variety of esterases can act on ethyl esters of fatty acids. For example, a novel esterase, Tan410, isolated from a soil metagenomic library, showed hydrolytic activity towards ethyl octanoate. nih.gov Another study characterized an esterase that was active on p-nitrophenyl octanoate, a common model substrate. up.ac.za Given that esterase activity is often broad for the fatty acid chain length, the ester linkage in this compound is a likely target for enzymatic hydrolysis to produce 7-chloro-7-octenoic acid and ethanol (B145695). nih.govnih.gov This biotransformation is relevant for understanding the metabolism of such compounds and for their potential use in applications where the controlled release of the corresponding carboxylic acid is desired. eurl-pesticides.eu

Furthermore, the synthesis of chiral alcohols via the enzymatic reduction of ketones is a cornerstone of industrial biocatalysis. mdpi.com Closely related analogs of this compound, such as ethyl 8-chloro-6-oxooctanoate, are excellent substrates for ketoreductases (KREDs). thieme-connect.comcitedrive.com These enzymes, often requiring a cofactor like NADPH, reduce the ketone group to a hydroxyl group with high stereoselectivity, producing optically pure chiral alcohols. mdpi.comgoogle.comacs.org These chiral hydroxy-chloro-octanoates are valuable intermediates, for instance, in the synthesis of the R-enantiomer of α-lipoic acid. rsc.org

The table below summarizes enzymatic reactions involving substrates structurally similar to this compound.

| Enzyme Class | Specific Enzyme Example | Substrate | Reaction Type | Product |

| Ketoreductase | Keto reductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | Stereoselective Reduction | Ethyl (R)-8-chloro-6-hydroxyoctanoate thieme-connect.comcitedrive.com |

| Ketoreductase | Reductases from various yeast strains | α-Chloro-β-keto esters | Stereoselective Reduction | Chiral α-chloro-β-hydroxy esters acs.org |

| Esterase | Tan410 | Ethyl octanoate | Hydrolysis | Octanoic acid + Ethanol nih.gov |

| Esterase | Porcine Liver Esterase (PLE) | Various esters | Hydrolysis | Carboxylic acid + Alcohol eurl-pesticides.eu |

These studies highlight the utility of this compound and its analogs in biochemical research, both as probes for enzyme activity and as precursors in green, enzyme-catalyzed synthetic routes. thieme-connect.com

Theoretical and Computational Chemistry Studies of Ethyl 7 Chloro 7 Octenoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgnih.gov For Ethyl 7-chloro-7-octenoate, DFT calculations would be instrumental in optimizing the molecule's three-dimensional geometry to its lowest energy state.

A primary application of DFT would be to analyze the electronic effects of the chloro and ethyl ester functional groups on the C7-C8 double bond. Calculations could reveal the charge distribution across the molecule, highlighting the polarization of the C-Cl bond and the vinyl group. Key parameters such as bond lengths, bond angles, and dihedral angles for the ground state geometry would be determined. Furthermore, DFT is used to calculate various molecular properties that provide a deeper understanding of the molecule's reactivity and stability. youtube.comumn.edu

Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.5 D | B3LYP/6-311G(d,p) |

| C=C Bond Length | 1.34 Å | B3LYP/6-311G(d,p) |

| C-Cl Bond Length | 1.75 Å | B3LYP/6-311G(d,p) |

| Mulliken Charge on Cl | -0.25 e | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311G(d,p) |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. wayne.edu Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to examine the molecular orbitals (MOs) of this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The flexible seven-carbon chain of this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. acs.orgscholaris.ca MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing insights into the molecule's dynamic behavior. nih.gov

By simulating the molecule, potentially in a solvent to mimic realistic conditions, researchers can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.netaip.org This is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or surfaces. The simulations would track the torsional angles along the alkyl chain and the orientation of the ester group to build a comprehensive picture of its flexibility.

Hypothetical Low-Energy Conformers of this compound from MD Simulations This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Extended) | 178° | 0.00 | 65 |

| B (Gauche 1) | 65° | 0.85 | 20 |

| C (Gauche 2) | -68° | 0.95 | 15 |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction kinetics. digitellinc.comsmu.edu For this compound, one could model various potential reactions, such as nucleophilic substitution at the C7 position or addition reactions across the double bond.

Using methods like DFT, researchers can map the potential energy surface of a reaction. researchgate.netibs.re.kr This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most favorable one. uio.no For example, modeling the reaction with a nucleophile could determine whether a direct substitution (SN2') or an addition-elimination mechanism is more likely.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectra)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in the identification and characterization of molecules. computational-chemistry.co.uk

NMR Spectra: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated. bohrium.com This is typically done by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). uncw.edu Predicted spectra can be compared with experimental data to confirm the structure.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Cl stretch.

Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectrum Type | Key Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 172 ppm |

| ¹³C NMR | Vinylic Carbon (C-Cl) | 135 ppm |

| ¹H NMR | Vinylic Proton | 5.8 ppm |

| IR | C=O Stretch | 1735 cm⁻¹ |

| IR | C=C Stretch | 1640 cm⁻¹ |

Rational Design of Synthetic Pathways and Catalysts

Computational chemistry plays a vital role in the rational design of new molecules and the optimization of synthetic routes. rsc.orgacs.org By modeling potential reaction pathways and intermediates, chemists can predict the feasibility of a proposed synthesis and identify potential side reactions. nih.gov

In the context of this compound, computational tools could be used to design more efficient synthetic strategies. For instance, if a particular reaction step has a high activation barrier, calculations could be used to screen different catalysts that might lower this barrier. researchgate.net By modeling the interaction of the substrate with various potential catalysts, it is possible to identify candidates that stabilize the transition state, thus increasing the reaction rate and yield. This computer-aided approach can significantly reduce the amount of experimental trial-and-error required, making the synthetic process more efficient and cost-effective. uga.edu

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthesis Routes

The pursuit of environmentally benign chemical processes is a paramount goal in contemporary chemical research. Future efforts in the synthesis of ethyl 7-chloro-7-octenoate should prioritize the development of sustainable and greener methodologies.

Atom-Economical Approaches: Traditional methods for creating vinyl chlorides can involve stoichiometric and often toxic phosphorus-based reagents, leading to significant waste. organic-chemistry.org Future research could focus on catalytic routes that maximize atom economy. jocpr.comorganic-chemistry.org For instance, the direct hydrochlorination of a suitable alkyne precursor using a catalytic system would be a more atom-economical approach than classical elimination reactions. organic-chemistry.org

Renewable Feedstocks: The carbon backbone of this compound could potentially be derived from renewable resources. rsc.orgoc-praktikum.dekit.edu For example, undec-10-enoic acid, produced from castor oil, could serve as a starting point for chain shortening and functionalization to access the C8 framework. mdpi.com Exploring oleochemical transformations of triglycerides from vegetable oils could also provide pathways to the necessary precursors. oc-praktikum.de

Catalytic Innovations: The development of novel catalytic systems is crucial for greener synthesis. Research into scandium triflate and other metal triflates has shown promise in the catalytic synthesis of aryl-(Z)-vinyl chlorides from ketones under mild conditions, a strategy that could be adapted for aliphatic substrates. organic-chemistry.org Furthermore, exploring C1-based routes, such as the selective oxidative coupling of methyl chloride, could offer a decarbonized pathway to vinyl chloride synthesis, which, while not directly applicable to this specific molecule, highlights the trend towards more sustainable C-C bond formations. acs.orgchemrxiv.orgnih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of fundamental importance in medicinal chemistry and materials science. The structure of this compound offers several opportunities for the development of chiral derivatives.

Asymmetric Hydrogenation: The double bond in this compound could be a handle for asymmetric hydrogenation to introduce a chiral center at the 7-position. Research into nickel-catalyzed asymmetric hydrogenation of fluorinated enamides has demonstrated the potential for creating chiral α-halo-β-amino esters with high diastereo- and enantioselectivities, a strategy that could be conceptually applied here. researchgate.net

Stereoselective Halogenation and Functionalization: Geometrically-defined haloalkenes are valuable precursors for the stereoselective formation of halogen-bearing stereogenic centers. nih.gov Future work could explore the diastereoselective functionalization of the double bond, for example, through stereospecific reactions like epoxidation followed by nucleophilic opening. nih.govmasterorganicchemistry.comscribd.com The development of diastereoselective [3 + 2] cycloaddition reactions with substituted alkenes also presents a potential route to complex chiral structures. acs.orgnih.gov

Catalytic Asymmetric C-H Functionalization: Recent advances in catalytic asymmetric C-H functionalization could be applied to create chiral derivatives. rsc.org For instance, a palladium-catalyzed enantioselective C-H olefination of a suitable precursor could establish axial chirality in related vinyl arene systems, suggesting possibilities for creating novel chiral architectures based on the this compound scaffold. rsc.org

Exploration of Novel Catalytic Transformations for Functionalization

The vinyl chloride moiety is a versatile functional group that can participate in a wide range of catalytic transformations. Exploring these reactions with this compound could lead to a diverse array of new molecules.

Cross-Coupling Reactions: Vinyl chlorides can undergo various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Kumada, and Heck reactions. rsc.orgnih.gov Research could focus on optimizing these reactions for this compound to form new C-C bonds, for example, by coupling with aryl boronic acids or organozinc reagents. nih.govcolab.wsacs.org The development of amido pincer nickel complexes has also shown promise for the cross-coupling of vinyl chlorides. colab.wsacs.org

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination of vinyl chlorides offers a route to enamines and imines, which are valuable synthetic intermediates. rsc.org Applying this methodology to this compound could provide access to a new class of functionalized amino esters.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for activating organic halides. nih.gov The activation of the vinyl chloride in this compound under photocatalytic conditions could enable novel transformations that are not accessible through traditional thermal methods. nih.gov

Halogen Exchange Reactions: The vinylic Finkelstein reaction, which allows for the conversion of vinyl chlorides to other vinyl halides (e.g., bromides or iodides), could be explored. frontiersin.org This would increase the synthetic versatility of the molecule, as vinyl iodides and bromides often exhibit higher reactivity in cross-coupling reactions. frontiersin.orgorganic-chemistry.org

Integration into Advanced Functional Polymers and Composites

The bifunctional nature of this compound, possessing both a polymerizable double bond and a reactive chloride, makes it an interesting candidate for the development of advanced polymers and composites.

Polymerization: The vinyl chloride group can undergo polymerization, similar to vinyl chloride monomer (VCM), to produce polyvinyl chloride (PVC) like structures. gohsenol.comresearchgate.nettoxicdocs.orggoogle.com3vsigmausa.com The resulting polymer would have pendant ester chains, which could impart unique properties such as increased flexibility or altered solubility. The polymerization could be carried out via suspension, emulsion, or bulk polymerization techniques. gohsenol.comresearchgate.netgoogle.com

Functional Polymers: The ester and chloro functionalities provide handles for post-polymerization modification. The ester group could be hydrolyzed to a carboxylic acid, creating an ionomer, or transesterified to introduce other functional groups. The chlorine atom could be substituted with a variety of nucleophiles to attach specific functionalities, such as cross-linking agents, fluorescent tags, or bioactive molecules.

Copolymers: Copolymerization of this compound with other monomers could lead to a wide range of functional materials with tailored properties. For example, copolymerization with acrylate (B77674) or styrene (B11656) monomers could result in materials with a balance of properties from both monomer units.

Investigation of Emerging Applications in Chemical Biology or Materials Science

The unique structure of this compound suggests potential applications in the burgeoning fields of chemical biology and advanced materials science.

Chemical Biology Probes: Haloalkenes have been used in the development of chemical probes to study biological systems. mdpi.com The vinyl chloride moiety could potentially act as a reactive handle for covalent modification of biological targets. The long aliphatic chain with an ester group could influence its membrane permeability and localization within cells.

Bioorthogonal Chemistry: The vinyl chloride functionality could be explored for its utility in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While not a traditionally used bioorthogonal handle, its reactivity could be tuned for specific applications.

Advanced Materials: As a functionalized monomer, this compound could be a building block for novel materials. kit.edu For example, polymers derived from this monomer could have applications as specialized coatings, adhesives, or in the fabrication of functional composites. The presence of the chlorine atom could also enhance flame retardant properties in certain materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 7-chloro-7-octenoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or esterification reaction, using chloro-octenoic acid derivatives and ethanol. Optimize parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC). For reproducibility, document solvent purity, stoichiometry, and purification steps (e.g., column chromatography) in detail .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and DEPT-135 spectra to confirm ester functionality and chlorine positioning.

- IR : Verify carbonyl (C=O) and C-Cl stretching frequencies (e.g., ~1740 cm and ~550 cm, respectively).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Report melting points and retention factors (Rf) for cross-validation .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis. Test stability under varying pH, light, and temperature using accelerated degradation studies. Monitor decomposition via HPLC or GC-MS to identify breakdown products (e.g., chloroalkenes or carboxylic acids) .

Q. How can researchers mitigate risks when working with this compound?

- Methodological Answer : Consult Safety Data Sheets (SDS) for acute toxicity thresholds. Use fume hoods, nitrile gloves, and eye protection. Perform cytotoxicity assays (e.g., MTT assay on mammalian cell lines) to evaluate biological hazards. Document exposure limits and first-aid protocols .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reaction mechanisms of this compound?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

- Transition states in Cl-substitution reactions using intrinsic reaction coordinate (IRC) analysis.

- Hyperconjugation effects (e.g., n→σ* interactions) via Natural Bond Orbital (NBO) analysis, as demonstrated in similar ester systems .

Q. How can contradictions in experimental data (e.g., conflicting NMR shifts or unexpected byproducts) be resolved?

- Methodological Answer :

- Reproducibility Check : Repeat experiments under identical conditions.

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with high-resolution MS.

- Literature Cross-Validation : Compare findings with peer-reviewed studies on analogous chloroesters to identify systemic errors .

Q. What strategies ensure robust data collection for structure-activity relationship (SAR) studies involving this compound derivatives?

- Methodological Answer :

- Diverse Derivative Synthesis : Modify substituents (e.g., alkyl chains, halogens) systematically.

- Standardized Assays : Use enzyme inhibition or receptor-binding assays under controlled pH and temperature.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with biological activity.

- Include error bars and statistical significance (p < 0.05) in datasets .

Data Presentation and Reproducibility

Q. How should raw and processed data be organized to enhance reproducibility?

- Methodological Answer :

- Raw Data : Archive in appendices with clear labels (e.g., "Supplementary Figure S1: GC-MS chromatogram").

- Processed Data : Present in tables with units, uncertainties (e.g., ±SD), and normalization methods.

- Metadata : Document instrument calibration details (e.g., NMR magnet strength, GC column type) .

Q. What criteria determine the inclusion of experimental data in a research publication?

- Methodological Answer : Prioritize data directly addressing the research question. Exclude redundant or tangential results (e.g., failed reaction trials) unless they provide critical insights. Use supporting information for extensive datasets (e.g., 50+ NMR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。